molecular formula C18H22N2O2 B2414109 N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide CAS No. 2097914-20-8

N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide

Cat. No.: B2414109
CAS No.: 2097914-20-8
M. Wt: 298.386
InChI Key: GDWGEZVRSFLCHV-UHFFFAOYSA-N
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Description

N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the spiro[chromane-2,4’-piperidine] family, known for its unique structural features and potential therapeutic applications. The presence of both chromane and piperidine moieties in its structure contributes to its diverse biological activities.

Properties

IUPAC Name

N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-6-17(21)19-15-13-18(9-11-20(2)12-10-18)22-16-8-5-4-7-14(15)16/h4-5,7-8,15H,9-13H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWGEZVRSFLCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CC2(CCN(CC2)C)OC3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Spiro[chromane-2,4’-piperidine] Core: This step involves the condensation and cyclization reactions to form the spiro core. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF).

    Introduction of the But-2-ynamide Group: The final step involves the coupling of the spiro core with but-2-ynamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products

Mechanism of Action

The mechanism of action of N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide involves its interaction with specific molecular targets. For instance, as a DNA gyrase inhibitor, it binds to the enzyme’s active site, preventing the supercoiling of DNA, which is essential for bacterial replication . This inhibition disrupts the bacterial cell cycle, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide stands out due to its unique combination of the spiro[chromane-2,4’-piperidine] core and the but-2-ynamide group. This structural uniqueness contributes to its diverse range of biological activities and potential therapeutic applications .

Biological Activity

N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide is a complex organic compound with potential biological activities that merit detailed exploration. This article reviews its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a spirocyclic chromane moiety combined with a piperidine ring and a butynamide group . Its molecular formula and weight are essential for understanding its chemical behavior and interactions. The unique structural elements of this compound are believed to confer specific reactivity and biological activity, which may not be present in simpler derivatives.

Inhibition of Acetyl-CoA Carboxylase (ACC)

Research indicates that this compound exhibits significant inhibitory activity against acetyl-CoA carboxylase (ACC) , an enzyme crucial for fatty acid metabolism. Studies have shown that derivatives of spiro[chroman-2,4'-piperidin]-4-one demonstrate ACC inhibitory activity in low nanomolar ranges, suggesting potential applications in treating metabolic disorders such as obesity and diabetes .

Neuroprotective Effects

Compounds with similar structural characteristics have been evaluated for their neuroprotective effects, indicating that this compound may also hold promise in the treatment of neurodegenerative diseases . The structural features that contribute to these effects warrant further investigation.

Potential as DNA Gyrase Inhibitors

In silico studies have identified related compounds as potential inhibitors of DNA gyrase , an essential enzyme involved in DNA replication. These findings suggest that this compound could be developed as a drug candidate against antibiotic-resistant bacteria .

Synthesis and Derivatives

The synthesis of this compound typically involves advanced organic synthesis techniques. The presence of both spirocyclic structure and the butynamide group allows for the exploration of various synthetic pathways to produce analogs with modified biological activities .

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
Spiro[chroman-2,4'-piperidin]-4-oneSimilar spirocyclic frameworkACC inhibitor; potential anti-obesity agent
1-Methylpiperidine derivativesLacks chromane structure but retains piperidineNeuroprotective effects; used in CNS disorders
ButynamidesVariations without spirocyclic structuresDiverse biological activities; some serve as anti-cancer agents

The table highlights how variations in structure can lead to distinct biological activities, emphasizing the importance of the unique features of this compound.

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